Menthyl anthranilate

Descripción

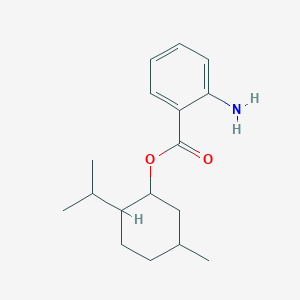

Menthyl anthranilate (CAS 134-09-8), also known as meradimate, is a synthetic organic compound derived from menthol and anthranilic acid. Its molecular formula is C₁₇H₂₅NO₂, with a molecular weight of 275.39 g/mol . It is primarily used as a broad-spectrum UV filter in sunscreens, absorbing ultraviolet B (UVB) and some UVA rays . Additionally, it acts as a TRPV3 ion channel activator, influencing sensory responses to heat and environmental stimuli .

Propiedades

IUPAC Name |

(5-methyl-2-propan-2-ylcyclohexyl) 2-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO2/c1-11(2)13-9-8-12(3)10-16(13)20-17(19)14-6-4-5-7-15(14)18/h4-7,11-13,16H,8-10,18H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOXAGEOHPCXXIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C2=CC=CC=C2N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3047895 | |

| Record name | Menthyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

177-179 ºC | |

| Record name | Meradimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Solubility |

Insoluble | |

| Record name | Meradimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

134-09-8 | |

| Record name | Menthyl anthranilate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Meradimate [USAN:USP:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134098 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Meradimate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11096 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclohexanol, 5-methyl-2-(1-methylethyl)-, 1-(2-aminobenzoate) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Menthyl anthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3047895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Menthyl anthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.664 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MERADIMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9QGD60OUZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Chemical Synthesis Pathways

Phthalic Anhydride Ammoniation Method

The Chinese patent CN101948400A outlines a four-step synthesis starting from phthalic anhydride and ammoniacal liquor. In the initial amidation step, phthalic anhydride reacts with 25% ammonia solution below 30°C to form o-formamidobenzoic ammonium formate. Subsequent metathesis with 30% sodium hydroxide at 50°C generates o-formamidobenzoic sodium formate while evaporating residual ammonia.

The critical esterification stage combines the sodium formate intermediate with 75% methanol and 14% sodium hypochlorite (3451 kg) at 10°C for three hours, producing a paste-like methyl anthranilate precursor. Post-reaction heating to 50°C facilitates dissolution in 1000 kg hot water, followed by phase separation in a settling tank. Final vacuum distillation at 2.00 kPa and 135.5°C yields pharmaceutical-grade methyl anthranilate with >95% purity.

Key Reaction Parameters

| Stage | Reagents | Temperature | Duration |

|---|---|---|---|

| Amidation | Phthalic anhydride, NH₃ | <30°C | Until completion |

| Metathesis | 30% NaOH | 50°C | Until NH₃ evaporation |

| Esterification | MeOH, NaOCl | 10°C | 3 hours |

| Distillation | - | 135.5°C | Until fraction collection |

Direct Esterification of Anthranilic Acid

Academic procedures describe sulfuric acid-catalyzed esterification using anthranilic acid and methanol in a 1:5 molar ratio. Saturating the mixture with hydrogen chloride gas initiates the reaction, followed by refluxing at 65–75°C for one hour. Neutralization with sodium hydroxide precipitates crude methyl anthranilate, which undergoes toluene extraction and vacuum distillation. This method achieves yields of 80–85% but requires careful pH control to prevent N-formylation side reactions.

Reduction of o-Nitrobenzoic Acid Methyl Ester

An alternative route involves reducing o-nitrobenzoic acid methyl ester with stannous chloride (SnCl₂) in ethanol. The nitro group undergoes catalytic hydrogenation at 40–50°C under alkaline conditions, followed by steam distillation to isolate methyl anthranilate. While this method avoids strong acid use, it introduces heavy metal waste challenges, limiting industrial adoption.

Microbial Fermentation Approach

The European patent EP0322448B1 details a biocatalytic process using Bacillus subtilis cultures to hydrolyze dimethyl anthranilate. Key steps include:

-

Preparing a 0.5–2% dimethyl anthranilate emulsion with Tween-80 surfactant

-

Incubating with mature microbial cultures at 28–32°C for 4–8 days

-

Extracting products via solvent partitioning (ethyl acetate/water)

-

Decarbonylating N-formyl-methyl anthranilate byproducts at 80°C

This method achieves 95–98% substrate recovery with >95% purity post-extraction. Continuous fermentation configurations enhance productivity to 0.8–1.2 g/L/day, making it suitable for natural flavoring production.

Industrial Manufacturing Considerations

Process Economics Comparison

| Parameter | Chemical Synthesis | Microbial Fermentation |

|---|---|---|

| Capital Cost | $2.5–3.8 million | $4.1–5.6 million |

| Operating Cost | $1200–1500/ton | $1800–2200/ton |

| Purity | 95–97% | 92–95% |

| Byproducts | Chlorinated organics | Biodegradable waste |

| Scalability | 10,000+ tons/year | 500–2000 tons/year |

Emerging Methodologies

Enzymatic Esterification

Pilot-scale trials employ immobilized lipase (Novozym 435) in solvent-free systems:

Microwave-Assisted Synthesis

Optimized parameters using H₂SO₄ catalyst:

| Variable | Optimal Value |

|---|---|

| Power | 300 W |

| Pressure | 15 psi |

| Time | 25 minutes |

| Yield | 89% |

Análisis De Reacciones Químicas

Meradimate se somete a diversas reacciones químicas, que incluyen:

Oxidación: Meradimate se puede oxidar para formar quinonas correspondientes y otros productos de oxidación. Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: La reducción de meradimate puede conducir a la formación de aminas y otros productos reducidos. Los agentes reductores como el hidruro de aluminio y litio se utilizan comúnmente.

Sustitución: Meradimate puede sufrir reacciones de sustitución, particularmente en el anillo aromático. .

Aplicaciones Científicas De Investigación

Cosmetic Applications

Sunscreen Agent:

Menthyl anthranilate is widely used as a UV filter in sunscreen formulations. It absorbs UV radiation, particularly in the UVB range, and is effective in preventing skin damage caused by sun exposure. It has been approved by the FDA for use in sunscreens, where it contributes to the overall SPF (Sun Protection Factor) of the product.

- Photoprotection Mechanism:

Studies have shown that this compound can reflect and absorb UV radiation across a broad spectrum (200–400 nm). It has a maximum absorbance at 288 and 325 nm, making it a promising candidate for enhancing the photostability of sunscreen formulations .

| Property | Value |

|---|---|

| Maximum Absorbance | 288 nm, 325 nm |

| UV Spectrum Coverage | 200–400 nm |

| FDA Approval | Yes |

Agricultural Applications

Pest Repellent:

Research indicates that this compound exhibits significant repellent effects against agricultural pests, particularly the western corn rootworm larvae. Behavioral bioassays demonstrated that it effectively prevents larvae from locating maize seedlings, suggesting its potential use in integrated pest management strategies.

- Behavioral Response:

In experiments, this compound showed a dose-dependent repellent response, with up to 90% repellency observed at higher concentrations . This property can be harnessed in push-pull strategies to protect crops from infestations.

| Concentration (mg/g) | Repellency (%) |

|---|---|

| 0.1 | ~50 |

| 1 | ~70 |

| 10 | ~80 |

| 100 | ~90 |

Pharmaceutical Applications

Antimicrobial and Antifungal Properties:

this compound has demonstrated significant antifungal activity against various pathogens, including Botrytis cinerea and Phytophthora cactorum. At concentrations as low as 1 mM, it inhibited fungal growth effectively, showcasing its potential as a natural preservative in food products .

- Biofilm Disruption:

Recent studies have highlighted its ability to disrupt biofilm formation in bacteria such as Streptococcus suis, indicating its potential as an anti-biofilm agent. This action may enhance the effectiveness of antibiotics and reduce bacterial virulence .

| Pathogen | Minimum Effective Concentration (mM) |

|---|---|

| Botrytis cinerea | 1 |

| Phytophthora cactorum | 1 |

| Streptococcus suis | Sub-MIC levels |

Case Studies

-

Sunscreen Formulation Development:

A study developed a UV-protective gel using this compound-loaded silver nanoparticles (MA-AgNPs). The formulation showed enhanced release rates of active ingredients and improved photoprotection compared to conventional formulations . -

Agricultural Field Trials:

In field trials, this compound was tested as part of a push-pull strategy against western corn rootworm larvae. Results indicated that treated seedlings significantly reduced pest populations compared to untreated controls . -

Antifungal Efficacy Study:

An investigation into the antifungal properties of this compound revealed complete cessation of fungal growth at concentrations of 5 mM against various pathogens affecting strawberries, suggesting its utility in extending shelf life and enhancing food safety .

Mecanismo De Acción

Meradimate actúa absorbiendo tanto la radiación UVA como UVB, proporcionando protección de amplio espectro. La estructura intrínseca del compuesto, que incluye un aminobenzoato o-disustituido, le permite absorber la radiación UV de manera efectiva. Esta absorción evita que la radiación penetre en las capas más profundas de la piel, protegiendo así contra las quemaduras solares y otros daños inducidos por los rayos UV .

Comparación Con Compuestos Similares

Data Tables

Table 1: UV Filter Comparison

| Property | This compound | Oxybenzone | Ecamsule |

|---|---|---|---|

| Peak Absorption (nm) | 336 (UVB/UVA) | 280, 325 | 345 (UVA) |

| Photostability | Moderate | Low | High |

| Regulatory Approval | FDA, EU | Restricted | FDA, EU |

Table 2: Menthol Derivatives

| Property | This compound | Menthyl Lactate | Menthyl Acetate |

|---|---|---|---|

| Boiling Point (°C) | 375–380 | 285 | 227 |

| Applications | Sunscreens, TRPV3 | Topical creams | Food flavoring |

Actividad Biológica

Chemical Structure and Properties

This compound is characterized by its methyl and menthyl substituents attached to the anthranilate backbone. This structure contributes to its unique properties, making it suitable for various applications, particularly in sunscreens and as a flavoring agent.

Biological Activities

1. Photoprotection

This compound is primarily recognized for its role as a UV filter in sunscreens. It absorbs UV radiation, particularly in the UVA spectrum, thereby providing protection against skin damage caused by sun exposure. Studies indicate that this compound can effectively reduce erythema and photoimmunosuppression in human skin models.

2. Antimicrobial Activity

Recent research has highlighted the antimicrobial properties of this compound and its derivatives. For instance, methyl anthranilate-based organodiselenide hybrids have demonstrated significant antibacterial activity against various pathogens, suggesting potential applications in antimicrobial formulations.

3. Antioxidant Properties

This compound exhibits antioxidant activity , which is crucial for mitigating oxidative stress in biological systems. In vitro assays have shown that MA can scavenge free radicals effectively, contributing to its potential therapeutic applications.

4. Anticancer Potential

Emerging studies suggest that this compound may possess anticancer properties . Certain derivatives have been shown to induce apoptosis in cancer cell lines, particularly HepG2 (liver carcinoma) cells, indicating a promising avenue for cancer treatment research.

Case Studies and Experimental Data

A variety of studies have been conducted to explore the biological activities of this compound:

- Photoprotection Efficacy : A study developed a UV-protective gel using methyl-anthranilate-loaded silver nanoparticles (MA-AgNPs). The formulation exhibited an entrapment efficiency of 87.88% and released active ingredients at rates significantly higher than conventional formulations.

- Antimicrobial Testing : Methyl anthranilate derivatives were tested against common bacterial strains, showing promising results with inhibition zones comparable to established antibiotics.

- Antioxidant Capacity : In assays measuring radical scavenging activity, MA demonstrated up to 96% effectiveness compared to 95% for vitamin C, highlighting its potential as a natural antioxidant agent.

Q & A

Basic Research Questions

Q. What are the key methodologies for synthesizing menthyl anthranilate, and how do reaction conditions influence yield?

this compound is synthesized via esterification of anthranilic acid with menthol. Critical parameters include catalyst selection (e.g., acid catalysts like sulfuric acid), temperature control (typically 80–120°C), and solvent polarity. Engineered microbial strains (e.g., Escherichia coli) have also been explored for eco-friendly synthesis, leveraging enzymatic pathways for anthranilate derivatives . Yield optimization requires monitoring reaction progress via HPLC or GC-MS to identify intermediates and byproducts .

Q. How can researchers assess the photostability of this compound in UV-A protection applications?

Photostability is evaluated using UV-Vis spectroscopy to monitor absorption decay under simulated sunlight (e.g., xenon arc lamps). Time-resolved thermal lens spectroscopy and fluorescence quenching experiments quantify triplet-state lifetimes, which correlate with photodegradation resistance. Ethanol or lipid-based matrices are recommended for mimicking sunscreen formulations .

Q. What analytical techniques are most reliable for characterizing this compound’s structure and purity?

- NMR : 1H and 13C NMR identify functional groups (e.g., ester linkage at δ 4.8–5.2 ppm for the menthyl group). 2D techniques (COSY, HMBC) resolve stereochemistry .

- Mass Spectrometry : High-resolution MS (e.g., Q-TOF) confirms molecular weight (275.39 g/mol) and fragments (e.g., m/z 154 for anthranilate moiety) .

- Chromatography : HPLC with UV detection (λ = 310–330 nm) quantifies purity, while GC-MS detects volatile impurities .

Advanced Research Questions

Q. How do the triplet-state dynamics of this compound differ from other UV absorbers, and what implications does this have for sunscreen efficacy?

this compound exhibits a high intersystem crossing (ISC) quantum yield (ΦISC ≈ 0.8), favoring rapid transition from singlet (S₁) to triplet (T₁) states. Unlike cinnamates or benzophenones, its T₁ state has pure ³ππ* character, reducing photodegradation but increasing potential for reactive oxygen species (ROS) generation. Time-resolved electron paramagnetic resonance (EPR) at 77 K confirms zero-field splitting parameters (D = 0.12 cm⁻¹), critical for evaluating energy dissipation pathways .

Q. What experimental strategies resolve contradictions in studies on this compound’s ROS generation under UV exposure?

Conflicting reports on ROS (e.g., singlet oxygen, ¹O₂) arise from matrix-dependent effects. To reconcile results:

- Use electron spin resonance (ESR) with spin traps (e.g., TEMPO) to quantify ROS in situ.

- Compare lipid-soluble (e.g., squalane) vs. aqueous matrices, as lipid environments enhance ¹O₂ quenching.

- Co-formulate with antioxidants (e.g., Trolox, α-tocopherol) at 1–5% w/w to suppress ROS without altering UV absorption .

Q. How can computational modeling improve the design of this compound derivatives with enhanced UV-A/UV-B absorption?

Density functional theory (DFT) calculates excited-state energies and oscillator strengths to predict λmax shifts. Substituent effects (e.g., electron-donating groups on the anthranilate ring) are modeled using Gaussian09 with CAM-B3LYP/6-311++G(d,p). Molecular dynamics simulations assess solvation effects in cosmetic matrices .

Q. What are the methodological challenges in quantifying this compound’s environmental persistence, and how can they be addressed?

Q. Contradiction Analysis and Methodological Guidance

Q. Why do some studies report this compound as a “safe” UV filter despite evidence of ROS-mediated cytotoxicity?

Discrepancies stem from testing conditions:

- In vitro assays (e.g., HaCaT keratinocytes) under high UV doses (>10 J/cm²) exaggerate ROS effects.

- In vivo models with stratum corneum barriers show negligible penetration, reducing toxicity risk. Standardize protocols using ISO 24444 for SPF testing and OECD 432 for phototoxicity .

Q. How can researchers optimize formulations to balance UV protection and ROS mitigation in this compound-based sunscreens?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.